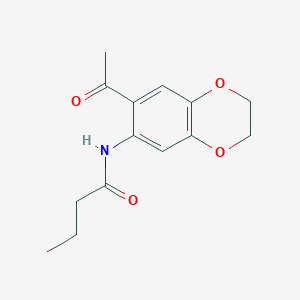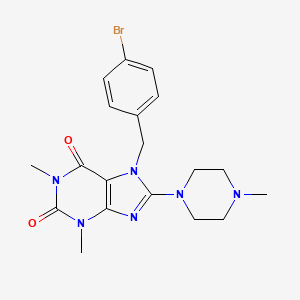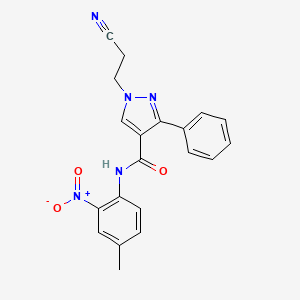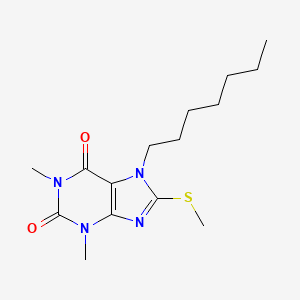![molecular formula C17H27NO3S B4170762 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane
Beschreibung
Synthesis Analysis
The synthesis of complex sulfonyl-containing compounds involves strategic chemical reactions, often including migration of sulfonyl groups and cycloaddition reactions. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides represents a methodological approach relevant to the synthesis of sulfonyl azepanes (Heo et al., 2020). This highlights the complexity and precision required in synthesizing sulfonyl-containing heterocycles.
Molecular Structure Analysis
Molecular structure analysis involves the detailed examination of the compound's atomic arrangement and geometry. Techniques such as X-ray diffraction are commonly employed to confirm the structure of synthesized compounds, providing essential data on bond lengths, angles, and overall molecular conformation. The study of 1-sulfonyl-1a,2,6,6a-tetrahydro-1H,4H-[1,3]-dioxepino[5,6-b]azirines, for example, confirmed their structure through single crystal X-ray diffraction, offering insights into the molecular architecture of sulfonyl-containing cyclic compounds (Dumić et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl compounds can vary widely, encompassing addition, substitution, and cycloaddition reactions. The reactivity of such compounds often hinges on the sulfonyl group's electronic properties and its influence on adjacent functional groups. For example, the synthesis of sulfamoyl azides from secondary amines and their subsequent reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles demonstrates the versatility and reactivity of sulfonyl groups in facilitating novel bond formations (Culhane & Fokin, 2011).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined through empirical studies and analytical techniques, providing valuable information for the compound's application and handling. The synthesis and characterization of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group illustrate the importance of such analyses in identifying the physical characteristics of sulfonyl-containing compounds (Chhakra et al., 2019).
Chemical Properties Analysis
The chemical properties of “1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane” would likely involve its reactivity, stability under various conditions, and interactions with other chemical species. These aspects are closely tied to the compound's molecular structure and the electronic effects of the sulfonyl group and other substituents. Analysis of related compounds, such as through the study of azepanium ionic liquids, can shed light on the behavior of azepane derivatives in chemical reactions and their potential as functional materials (Belhocine et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-11-21-16-12-15(3)17(13-14(16)2)22(19,20)18-9-7-5-6-8-10-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWCYALPUWZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
![2-(3-methylphenoxy)-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide dihydrochloride](/img/structure/B4170684.png)
![methyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4170690.png)

![N-(4-fluorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4170713.png)

![3-[3-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4170728.png)
![4-(2-{[4-(allyloxy)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4170731.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4170782.png)